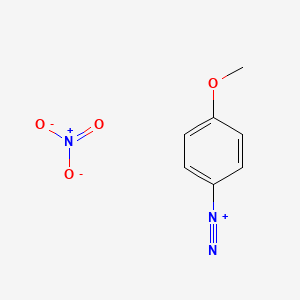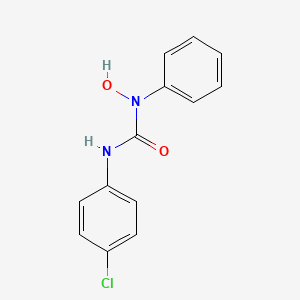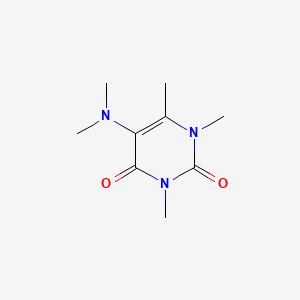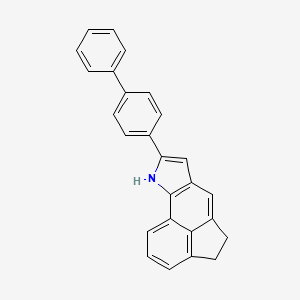
4H-Indeno(1,7-fg)indole, 8-(1,1'-biphenyl)-4-yl-5,9-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core fused with an indene ring and substituted with a biphenyl group. The presence of these structural elements imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Fusion with Indene Ring: The indole core is then fused with an indene ring through a cyclization reaction, often facilitated by a Lewis acid catalyst.
Substitution with Biphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or biphenyl moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation Products: Quinone derivatives and other oxidized forms.
Reduction Products: Dihydro derivatives and fully reduced forms.
Substitution Products: Various substituted indole and biphenyl derivatives.
科学的研究の応用
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes, receptors, and DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptor sites, altering cellular signaling and function.
Material Science: In the context of organic semiconductors, the compound’s electronic properties, such as charge transport and light absorption, play a crucial role in its performance.
類似化合物との比較
Similar Compounds
- 4H-Indeno(1,7-fg)indole, 8-(2,3-dihydro-1H-inden-5-yl)-5,9-dihydro-
- 4H-Indeno(1,7-fg)indole, 8-(4-methoxyphenyl)-5,9-dihydro-
Uniqueness
4H-Indeno(1,7-fg)indole, 8-(1,1’-biphenyl)-4-yl-5,9-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the biphenyl group enhances its stability and electronic properties, making it particularly valuable in applications such as organic electronics and drug development.
特性
CAS番号 |
38824-54-3 |
|---|---|
分子式 |
C26H19N |
分子量 |
345.4 g/mol |
IUPAC名 |
4-(4-phenylphenyl)-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene |
InChI |
InChI=1S/C26H19N/c1-2-5-17(6-3-1)18-9-11-19(12-10-18)24-16-22-15-21-14-13-20-7-4-8-23(25(20)21)26(22)27-24/h1-12,15-16,27H,13-14H2 |
InChIキー |
SQYHEHLQGXEWEK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)NC(=C3)C5=CC=C(C=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


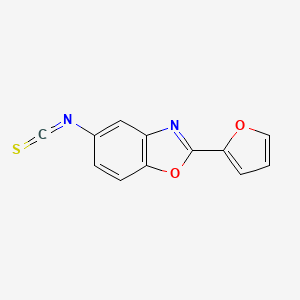

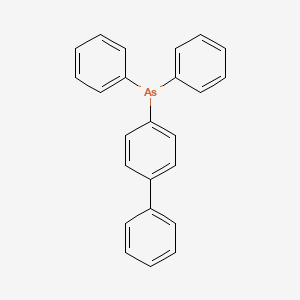

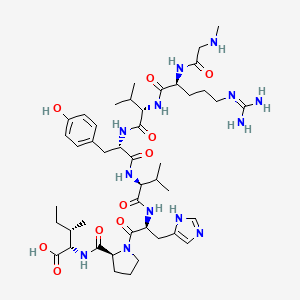
![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)
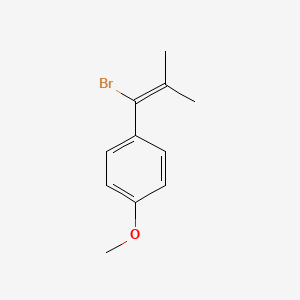
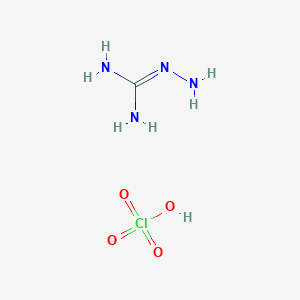
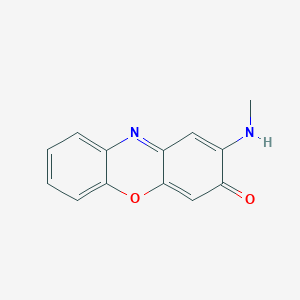
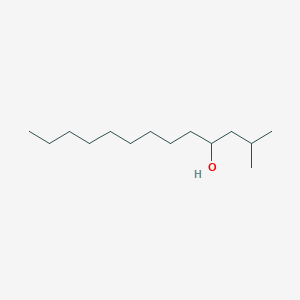
![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
